molecular formula C10H14FN5 B11729884 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11729884
M. Wt: 223.25 g/mol
InChI Key: ZJSZAKWYFIOLBU-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a synthetic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
  • N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Uniqueness

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular configuration makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H14FN5

Molecular Weight

223.25 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H14FN5/c1-7-9(10(11)16(3)14-7)5-12-8-4-13-15(2)6-8/h4,6,12H,5H2,1-3H3

InChI Key

ZJSZAKWYFIOLBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=CN(N=C2)C)F)C

Origin of Product

United States

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